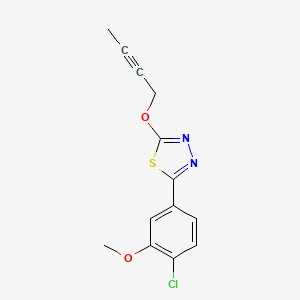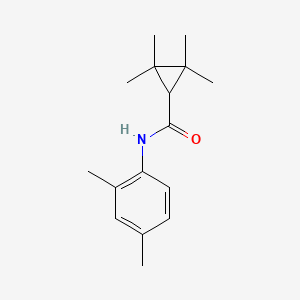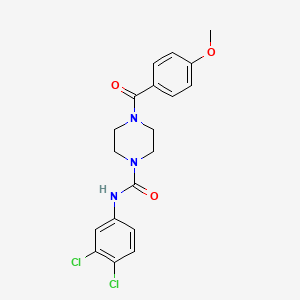![molecular formula C20H19N5O2S B13372745 N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13372745.png)
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological and pharmaceutical properties, including anticancer, antibacterial, and anti-inflammatory activities . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 6-bromoquinazolinones with aryl or alkyl amines and thiols under Buchwald–Hartwig-type reaction conditions . The reaction conditions often require the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like Xantphos.
Analyse Chemischer Reaktionen
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the quinazoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylamino group, using reagents like alkyl halides or acyl chlorides.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocycles.
Biology: The compound has shown significant anticancer activity in vitro, particularly against cell lines like HT29 and HCT116. It also exhibits antibacterial and antifungal properties.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent for cancer treatment.
Wirkmechanismus
The mechanism of action of N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea involves its interaction with various molecular targets and pathways. In cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound also acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity . Additionally, it can induce oxidative stress in fungal cells, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea can be compared with other quinazoline derivatives, such as:
Eigenschaften
Molekularformel |
C20H19N5O2S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-(phenylcarbamoyl)-2-[4-(prop-2-enylamino)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H19N5O2S/c1-2-12-21-18-15-10-6-7-11-16(15)23-20(25-18)28-13-17(26)24-19(27)22-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,21,23,25)(H2,22,24,26,27) |
InChI-Schlüssel |
SNQDHPXIOQGMOS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13372663.png)

![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13372669.png)

![3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372680.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372709.png)
![N-[2-methyl-3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B13372720.png)
![N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)


![N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372733.png)
![5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372740.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide](/img/structure/B13372747.png)
![3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372749.png)
